molecular formula C5H7NO B178957 2-Ethoxyprop-2-enenitrile CAS No. 19479-65-3

2-Ethoxyprop-2-enenitrile

Cat. No.: B178957
CAS No.: 19479-65-3
M. Wt: 97.12 g/mol
InChI Key: RVBFWXYFXKDVKG-UHFFFAOYSA-N
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Description

2-Ethoxyprop-2-enenitrile is a useful research compound. Its molecular formula is C5H7NO and its molecular weight is 97.12 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

2-Ethoxyprop-2-enenitrile, also known as 2-Ethoxypropene, is a compound known for its distinctive role in the realm of chemical synthesis and industry . As an alkene with a versatile ethoxy group, 2-Ethoxypropene exhibits remarkable reactivity towards nucleophiles, making it a valuable asset in organic synthesis .

Mode of Action

At the molecular level, 2-Ethoxypropene acts as an electron-rich alkene, readily forming bonds with electron-deficient partners . This ability is crucial for its involvement in polymerization reactions, where its reactivity can be harnessed to create polymers with specific properties and functions . The presence of the ethoxy group further influences the reactivity of the compound, offering steric hindrance and electronic effects that can be manipulated to control reaction outcomes .

Biochemical Pathways

2-Ethoxypropene plays a pivotal role in a wide range of chemical reactions and processes . It is particularly valuable in Michael additions and aldol condensations . It also serves as an intermediate in the synthesis of complex molecules, contributing to the formation of carbon-carbon and carbon-oxygen bonds, essential building blocks in organic chemistry .

Result of Action

The result of 2-Ethoxypropene’s action is the formation of complex molecular structures that form the backbone of many drugs . For example, it can facilitate the formation of carbon-carbon bonds, a crucial step in building the molecular frameworks of certain therapeutic agents .

Action Environment

The environmental aspect of using 2-Ethoxypropene has gained attention . Researchers are exploring its use in green chemistry applications, aiming to minimize the environmental impact of chemical processes . Its mechanism of action, particularly in reactions that proceed under mild conditions, supports the development of more sustainable and eco-friendly chemical practices .

Biochemical Analysis

Biochemical Properties

2-Ethoxyprop-2-enenitrile plays a significant role in biochemical reactions, particularly in organic synthesis. It acts as an electron-rich alkene, making it highly reactive towards nucleophiles. This reactivity is crucial in polymerization reactions and other organic synthesis processes. The compound interacts with various enzymes and proteins, facilitating the formation of carbon-carbon and carbon-oxygen bonds. These interactions are essential for its involvement in catalytic processes, where it serves as an intermediate in the synthesis of complex molecules .

Cellular Effects

This compound influences various cellular processes and functions. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in cell viability, induction of chemokine expression, and oxidative stress. These effects are observed in different cell types, including epithelial cells and macrophages .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an electron-rich alkene, forming bonds with electron-deficient partners. This ability is crucial for its involvement in polymerization reactions and other organic synthesis processes. The presence of the ethoxy group influences the reactivity of the compound, offering steric hindrance and electronic effects that can be manipulated to control reaction outcomes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Long-term effects on cellular function have been observed in both in vitro and in vivo studies. These studies indicate that the compound’s impact on cellular processes can vary depending on the duration of exposure and the specific conditions of the experiment .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that there are threshold effects, where low doses may have minimal impact, while higher doses can lead to toxic or adverse effects. These effects are crucial for understanding the compound’s safety and efficacy in biomedical applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways is essential for understanding its overall impact on cellular metabolism and biochemical reactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation, influencing its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function. Understanding the subcellular localization is crucial for elucidating the compound’s role in cellular processes .

Properties

IUPAC Name

2-ethoxyprop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO/c1-3-7-5(2)4-6/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVBFWXYFXKDVKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20493177
Record name 2-Ethoxyprop-2-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20493177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19479-65-3
Record name 2-Ethoxyprop-2-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20493177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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